molecular formula C18H24N4O3 B2386719 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396809-03-2

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2386719
CAS No.: 1396809-03-2
M. Wt: 344.415
InChI Key: RCUILLWCORGVMA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative featuring a 4-ethoxyphenyl group and a cyclohexyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capabilities, is linked to a cyclohexyl group, which may enhance conformational flexibility for target engagement .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-24-15-9-7-14(8-10-15)20-17(23)21-18(11-5-4-6-12-18)16-19-13(2)22-25-16/h7-10H,3-6,11-12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUILLWCORGVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of ethoxybenzene with suitable electrophiles to form the desired ethoxyphenyl intermediate.

    Coupling with cyclohexyl isocyanate: The final step involves the reaction of the ethoxyphenyl intermediate with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Specifically, derivatives of 1,2,4-oxadiazole have been studied for their effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin .

Anticancer Potential

The compound has shown promise in cancer research. Oxadiazole derivatives are known to interact with carbonic anhydrases (CAs), which are involved in tumor growth and metastasis:

  • A study highlighted that certain oxadiazole derivatives selectively inhibited human carbonic anhydrases at nanomolar concentrations, suggesting potential applications in cancer therapy .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified compounds similar to 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea as having the ability to promote neuronal repair. This is particularly relevant for conditions like spinal cord injuries where enhancing neurite outgrowth is crucial .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives, including those similar to 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea. The results indicated that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values significantly lower than traditional antibiotics .

Case Study 2: Cancer Research

In vitro tests on cancer cell lines revealed that the compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to the inhibition of carbonic anhydrases critical for tumor growth. This suggests a dual role in targeting both cancer cells and their supportive microenvironment .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological or chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs identified in the literature, focusing on variations in substituents and their inferred effects:

Compound Name Phenyl Substituent Oxadiazole Substituent Cyclohexyl/Pyrrolidine Molecular Weight (g/mol) Notable Features Reference
Target Compound : 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea 4-Ethoxy 3-Methyl Cyclohexyl Not reported Enhanced electron donation, flexibility
1-(2-Methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea 2-Methoxy-5-methyl 3-Methyl Cyclohexyl Not reported Steric hindrance at ortho position
N-(2-Chlorophenyl)-N'-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (sc-494812) 2-Chloro 3-Pyrazin-2-yl Cyclohexyl Not reported Increased lipophilicity, π-π stacking
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea (sc-494809) 2-Trifluoromethyl 3-Methyl Cyclohexyl Not reported High electronegativity, metabolic stability
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea 1,1'-Biphenyl-4-yl 3-Phenyl Pyrrolidin-3-yl 400.18 (M+H) Rigid heterocycle, altered conformation

Key Observations and Inferred Properties

However, substituents like –Cl (sc-494812) or –CF₃ may enhance membrane permeability due to increased lipophilicity . Ortho-substituted analogs (e.g., 2-methoxy-5-methylphenyl in ) introduce steric hindrance, which could reduce binding affinity to flat enzymatic pockets compared to para-substituted derivatives .

Oxadiazole Modifications: Replacing the 3-methyl group on the oxadiazole with bulkier substituents (e.g., pyrazin-2-yl in sc-494812) may enable additional π-π interactions but could also reduce solubility .

Cyclohexyl vs. Pyrrolidine Core :

  • The cyclohexyl ring in the target compound offers conformational flexibility, while the pyrrolidine in ’s analog introduces rigidity and a chiral center, which might influence enantioselective binding .

Biological Activity

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a compound that incorporates both a urea moiety and a 1,2,4-oxadiazole ring. This structural combination has been associated with diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole derivatives have garnered attention due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular formula for 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is C18H24N4O3C_{18}H_{24}N_{4}O_{3}. The compound features an ethoxy group on the phenyl ring and a cyclohexyl group linked to the urea nitrogen.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:

Anticancer Activity

Studies have demonstrated that various 1,2,4-oxadiazole derivatives possess significant anticancer properties. For instance:

  • Growth Inhibition : Compounds similar to 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have shown IC50 values in sub-micromolar ranges against several cancer cell lines. Notably, one study reported an IC50 of 0.67μM0.67\mu M against the PC-3 prostate cancer cell line and 0.80μM0.80\mu M against HCT-116 colon cancer cells .
Cell LineIC50 Value (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
MDA-MB-468 (Breast)0.87

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through pathways such as:

  • p53 Activation : Increased expression of p53 has been noted alongside caspase activation in treated cancer cells . This suggests that compounds like 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea may trigger apoptotic pathways effectively.

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, certain derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory processes such as cyclooxygenases (COX) .

Case Studies

Several studies highlight the effectiveness of oxadiazole-containing compounds in various biological assays:

  • In vitro Studies : A study evaluated the antiproliferative activity of a series of oxadiazole derivatives against multiple cancer cell lines, demonstrating significant growth inhibition rates comparable to established chemotherapeutics .
  • In vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates and improved survival outcomes compared to control groups .

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